molecular formula C17H32N2 B5624662 N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine

N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine

Cat. No.: B5624662
M. Wt: 264.4 g/mol
InChI Key: JYZPLVPQGJUSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties The incorporation of adamantane into various chemical structures often enhances their stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the functionalization of adamantane derivatives. One common method is the reaction of 2-adamantanone with diethylamine and methylamine under reductive amination conditions. This process involves the formation of an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of adamantane derivatives, including N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

    Oxidation: Adamantyl ketones, carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other adamantane derivatives

Properties

IUPAC Name

N-(2-adamantyl)-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2/c1-4-19(5-2)7-6-18(3)17-15-9-13-8-14(11-15)12-16(17)10-13/h13-17H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZPLVPQGJUSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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